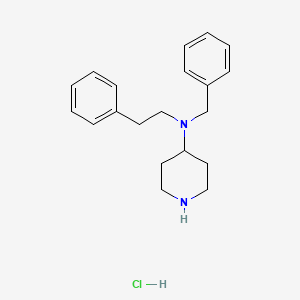
N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1609406-75-8. It has a molecular weight of 330.9 and its IUPAC name is N-benzyl-N-phenethylpiperidin-4-amine hydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H26N2.ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;/h1-10,20-21H,11-17H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 330.9 .Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
- New Antihistaminic N-heterocyclic 4-piperidinamines : Research on N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride, shows significant in vitro and in vivo antihistaminic activity. The phenylethyl derivatives, in particular, demonstrated potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).
Anti-Acetylcholinesterase Activity
- Synthesis and Structure-Activity Relationships in Acetylcholinesterase Inhibitors : Studies on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase (anti-AChE) activity. These compounds, structurally similar to this compound, were observed to have substantial activity against AChE, with some compounds demonstrating selectivity over BuChE and potential anti-dementia applications (Sugimoto et al., 1992).
Structural and Synthetic Studies
- Crystal Structure and DFT Studies : The crystal structure of (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, which is related to this compound, has been analyzed. This study provided insights into the crystallinity and theoretical calculations using density functional theory (DFT) methods, which are crucial for understanding the structural aspects of similar compounds (Kumar et al., 2020).
Piperidine Derivatives Synthesis
- Asymmetric Synthesis of Piperidines from Serine : Research into the synthesis of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, leading to piperidine derivatives, provides a general route to synthesize amines containing a substituted piperidine subunit, potentially relevant to this compound (Acharya & Clive, 2010).
Zukünftige Richtungen
Piperidine derivatives, which include “N-Benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
N-benzyl-N-(2-phenylethyl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;/h1-10,20-21H,11-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDZZSOQMIKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-76-5 |
Source


|
| Record name | 4-Piperidinamine, N-(2-phenylethyl)-N-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

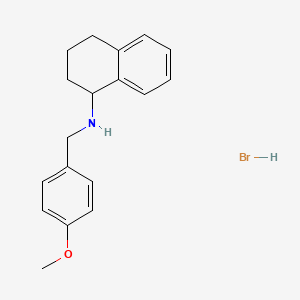
amine hydrobromide](/img/structure/B6352068.png)


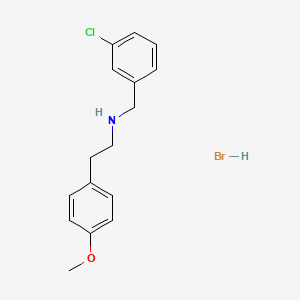
amine hydrobromide](/img/structure/B6352108.png)


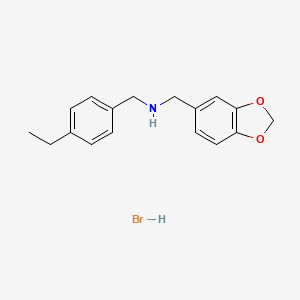
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)
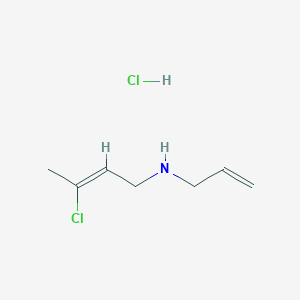

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
